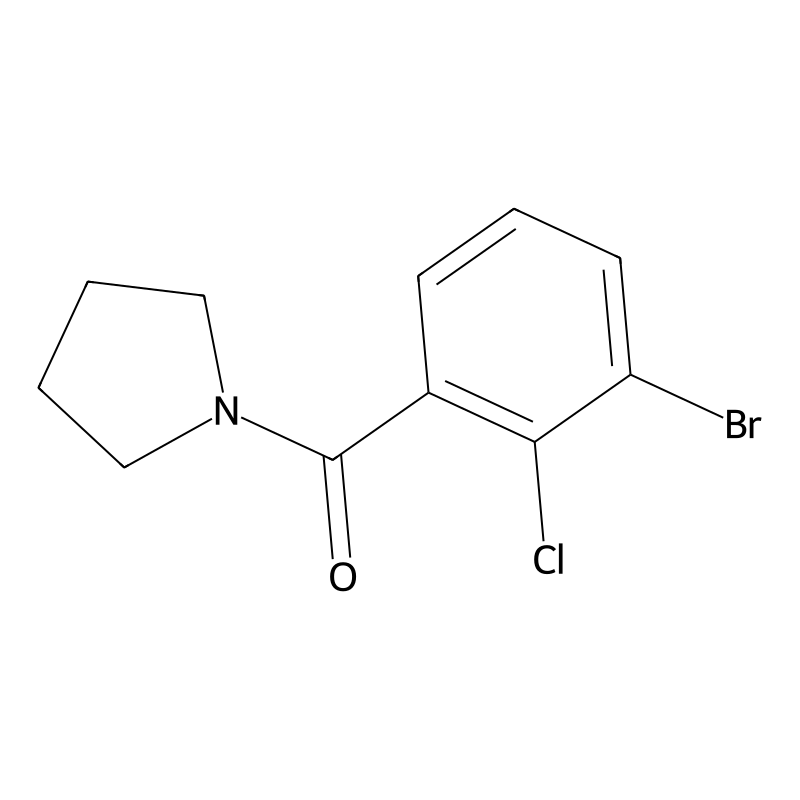

(3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by its unique structure, which includes a bromine atom at the 3-position and a chlorine atom at the 2-position of a phenyl ring, linked to a pyrrolidin-1-yl group through a methanone functional group. The molecular formula of this compound is , and it typically appears as a white solid. Its structural features suggest potential reactivity and biological activity, making it an interesting subject for both chemical and pharmacological studies.

- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic reactions. Common reagents for these substitutions include sodium hydroxide or potassium tert-butoxide.

- Oxidation and Reduction: The methanone group can be oxidized to form carboxylic acids or reduced to alcohols. Oxidizing agents such as potassium permanganate or chromium trioxide are effective, while reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

- Formation of Derivatives: The compound can also undergo reactions to form derivatives, such as amines or esters, depending on the reaction conditions and reagents used.

The biological activity of (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone has been explored in various studies. It shows promising interactions with specific molecular targets, potentially modulating receptor activities or enzyme functions. This compound may exhibit pharmacological properties that could be relevant in therapeutic contexts, particularly in neuropharmacology, due to the presence of the pyrrolidine moiety, which is often associated with psychoactive effects.

The synthesis of (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone typically involves:

- Halogenation: The starting material, 2-chlorophenyl, undergoes bromination to introduce a bromine atom at the 3-position.

- Formation of Methanone: The halogenated phenyl compound is then reacted with pyrrolidine in the presence of a suitable base (e.g., triethylamine) to form the methanone linkage.

- Purification: The product is purified using techniques such as column chromatography to isolate the desired compound from by-products.

Industrial methods may optimize these steps for higher yields and purity, often employing automated processes and precise control over reaction conditions.

(3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders or other conditions.

- Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone focus on its binding affinity to various receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. Experimental approaches typically include:

- In vitro assays to assess receptor binding.

- Cell-based studies to evaluate biological responses.

These interactions are crucial for understanding how this compound may be utilized in medicinal chemistry.

Several compounds share structural similarities with (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | Similar halogenated phenyl ring but with piperidine instead of pyrrolidine | Different psychoactive profile due to piperidine structure |

| (3-Bromo-2-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Contains a methyl substitution on the piperidine ring | Potentially altered pharmacokinetics due to methyl group |

| (3-Bromo-2-chlorophenyl)(piperidin-1-yl)ethanone | Contains an ethanone group instead of methanone | Changes in reactivity and biological properties |

Uniqueness

The uniqueness of (3-Bromo-2-chlorophenyl)(pyrrolidin-1-yl)methanone lies in its specific combination of halogen atoms and the methanone linkage, which imparts distinct chemical and biological properties compared to its analogs. This specificity may influence its interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry.